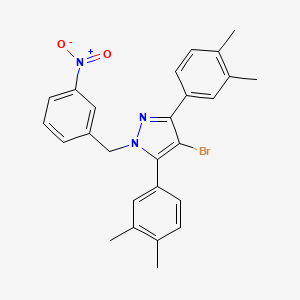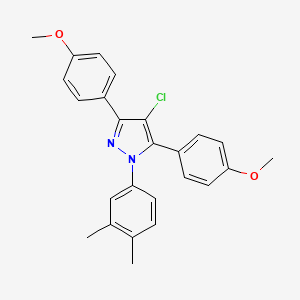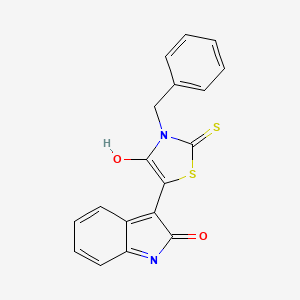![molecular formula C15H20ClN3OS B10922302 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10922302.png)
N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with chlorine and methyl groups, linked to a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions involving hydrazine and 1,3-diketones. The thiophene carboxamide moiety can be introduced via amide coupling reactions using appropriate carboxylic acid derivatives and amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE: shares structural similarities with other pyrazole and thiophene derivatives.
4-Chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar substituents.
Thiophene-2-carboxamide: A related thiophene derivative with a carboxamide group
Uniqueness
The uniqueness of N2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C15H20ClN3OS |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H20ClN3OS/c1-9-8-13(21-12(9)4)15(20)17-6-5-7-19-11(3)14(16)10(2)18-19/h8H,5-7H2,1-4H3,(H,17,20) |
InChI Key |
MZQUEJKDSJKHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCCN2C(=C(C(=N2)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922237.png)

![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922246.png)
![(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10922253.png)

![1-methyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10922265.png)
![methyl 1-{[(4-{[(Z)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10922266.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10922274.png)
![Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922275.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10922289.png)

![4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10922312.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B10922315.png)
